Oryzanol C

概要

説明

24-メチレンシクロアルタニルフェルラートは、トリテルペンアルコールと植物ステロールのフェルラ酸エステル混合物であるγ-オリザノールファミリーに属する化合物です。 この化合物は、抗コレステロール、抗血小板凝集、抗腫瘍などの潜在的な薬理作用で知られています .

準備方法

合成経路と反応条件: 24-メチレンシクロアルタニルフェルラートは、24-メチレンシクロアルタノールとフェルラ酸のエステル化によって合成できます。 反応は通常、硫酸またはp-トルエンスルホン酸などの触媒を、還流条件下で使用して行われます .

工業生産方法: 工業的には、24-メチレンシクロアルタニルフェルラートは、米糠油や大麦などの天然源から単離されることが多いです。 このプロセスには、抽出、高速液体クロマトグラフィー(HPLC)による精製、質量分析(MS)や核磁気共鳴(NMR)などの技術による同定が含まれます .

化学反応の分析

反応の種類:

酸化: 24-メチレンシクロアルタニルフェルラートは酸化反応を受け、さまざまな酸化誘導体を形成します。

還元: この化合物は還元されて24-メチレンシクロアルタノールを形成することができます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムや三酸化クロムなどがあります。

還元: 水素化アルミニウムリチウムや水素化ホウ素ナトリウムなどの還元剤が使用されます。

主な生成物:

- 24-メチレンシクロアルタニルフェルラートの酸化誘導体。

- 還元反応から生じる24-メチレンシクロアルタノール。

- 置換反応から生じる置換フェルラート誘導体 .

科学研究への応用

化学: 他の生物活性化合物を合成するための前駆体として使用されます。

生物学: この化合物は、ヒト乳がん細胞におけるパルビン-ベータの発現促進に潜在的な可能性を示しており、がん研究における役割を示唆しています.

科学的研究の応用

Antioxidant Activity

Gamma-oryzanol exhibits strong antioxidant properties, which help combat oxidative stress in various biological systems. It has been shown to enhance the activity of antioxidant enzymes like catalase and superoxide dismutase, thereby reducing free radical damage.

Case Study: Antioxidant Effects in Drosophila Melanogaster

- A study demonstrated that gamma-oryzanol improved antioxidant defenses and prevented mitochondrial dysfunction in a Drosophila model of Parkinson's disease induced by rotenone, showcasing its potential neuroprotective effects .

Cholesterol-Lowering Effects

Gamma-oryzanol has been extensively studied for its ability to lower cholesterol levels. It reduces the absorption of cholesterol in the intestines and promotes a healthier lipid profile.

Data Table: Effects on Cholesterol Levels

| Study Reference | Treatment Duration | Total Cholesterol Reduction (%) | Non-HDL-C Reduction (%) | Aortic Fatty Streak Reduction (%) |

|---|---|---|---|---|

| 7 weeks | 28% | 34% | 67% | |

| 10 weeks | 44% | 57% | - |

Anti-Inflammatory Properties

Gamma-oryzanol has shown significant anti-inflammatory effects, particularly in reproductive health. It modulates inflammatory markers and improves ovarian histology.

Case Study: Reproductive Health

- A study involving Wistar rats exposed to transfluthrin (an insecticide) indicated that gamma-oryzanol administration led to improved ovarian structure by reducing TNF-α levels and enhancing follicular growth .

Cardiovascular Health

Due to its cholesterol-lowering effects, gamma-oryzanol is being explored as a natural supplement for cardiovascular health. Its ability to improve lipid profiles can potentially reduce the risk of heart disease.

Metabolic Disorders

Research indicates that gamma-oryzanol may aid in managing metabolic disorders such as obesity and diabetes by improving insulin sensitivity and reducing lipid accumulation in tissues .

Cancer Research

Preliminary studies suggest that gamma-oryzanol may exhibit anti-cancer properties by inhibiting tumor growth and inducing apoptosis in cancer cells . Further research is needed to explore its efficacy in clinical settings.

作用機序

24-メチレンシクロアルタニルフェルラートは、主にペルオキシソーム増殖剤活性化受容体ガンマ2(PPARγ2)の活性化を通じてその効果を発揮します。この活性化は、血管内皮成長因子(VEGF)の阻害と白血病抑制因子(LIF)の促進を含む、血管新生関連遺伝子の調節につながります。 さらに、この化合物はAkt/mTORシグナル伝達経路を阻害し、これはがん細胞の増殖と生存に不可欠です .

類似化合物との比較

類似化合物:

- シクロアルタニルフェルラート

- カンペステリルフェルラート

- シトステリルフェルラート

比較: 24-メチレンシクロアルタニルフェルラートは、PPARγ2との特異的な相互作用と強力な抗がん特性により、ユニークです。 シクロアルタニルフェルラートやカンペステリルフェルラートなどの他の類似化合物も健康上の利点を示していますが、24-メチレンシクロアルタニルフェルラートは、Akt/mTOR経路を阻害し、パルビン-ベータの発現を促進する能力で際立っています .

生物活性

Oryzanol C, also known as γ-oryzanol, is a bioactive compound primarily derived from rice bran oil. It has garnered attention for its diverse biological activities, including antioxidant, anti-inflammatory, cholesterol-lowering, and anti-cancer properties. This article explores the biological activity of this compound through various studies, clinical trials, and its underlying mechanisms.

Chemical Composition and Extraction

γ-Oryzanol is a mixture of ferulic acid esters of sterols and other alcohols. The extraction methods have evolved, with recent studies optimizing acid-base extraction techniques to yield higher concentrations of γ-oryzanol from rice bran oil .

Antioxidant Activity

The antioxidant properties of γ-oryzanol are significant in combating oxidative stress, which is linked to various metabolic disorders. Studies have shown that γ-oryzanol enhances the activity of antioxidant enzymes such as catalase and superoxide dismutase, thereby reducing oxidative damage in cells .

Table 1: Antioxidant Effects of γ-Oryzanol

Anti-inflammatory Effects

γ-Oryzanol has been shown to downregulate inflammatory markers such as nuclear factor kappa-B (NF-κB) and CCAAT/enhancer binding proteins (C/EBPs). This modulation is crucial in managing chronic inflammation associated with metabolic diseases .

Cholesterol-Lowering Properties

Clinical trials have indicated that γ-oryzanol can effectively lower cholesterol levels. In one study involving patients with dyslipidemia, the combination of γ-oryzanol with berberine hydrochloride resulted in significant reductions in total cholesterol (TC), triglycerides (TG), low-density lipoprotein cholesterol (LDL-C), and body weight compared to a control group treated with simvastatin .

Table 2: Clinical Outcomes of γ-Oryzanol on Lipid Profiles

| Study | Treatment Group | Control Group | TC Reduction (%) | TG Reduction (%) |

|---|---|---|---|---|

| Berberine + Oryzanol | Simvastatin | 6.25% | 3.24% |

Anti-cancer Potential

Research indicates that γ-oryzanol exhibits cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated its ability to induce apoptosis in tumor cells while sparing normal cells . The compound's mechanism involves the modulation of apoptotic pathways and inhibition of DNA methyltransferases, which are associated with cancer progression .

Case Studies

-

Salivation Induced by Clozapine :

A clinical trial involving 80 patients showed that γ-oryzanol effectively antagonized excessive salivation caused by clozapine, with no adverse effects reported . -

Neurogenic Urinary Frequency :

In a study with children suffering from neurogenic urinary frequency, a combination of indomethacin and γ-oryzanol resulted in a markedly effective rate of 93.75%, significantly higher than the control group .

The biological activities of γ-oryzanol can be attributed to several mechanisms:

特性

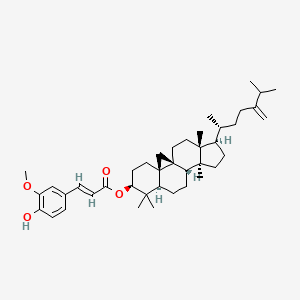

IUPAC Name |

[(1S,3R,6S,8R,11S,12S,15R,16R)-7,7,12,16-tetramethyl-15-[(2R)-6-methyl-5-methylideneheptan-2-yl]-6-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H60O4/c1-26(2)27(3)10-11-28(4)30-18-20-39(8)34-16-15-33-37(5,6)35(19-21-40(33)25-41(34,40)23-22-38(30,39)7)45-36(43)17-13-29-12-14-31(42)32(24-29)44-9/h12-14,17,24,26,28,30,33-35,42H,3,10-11,15-16,18-23,25H2,1-2,4-9H3/b17-13+/t28-,30-,33+,34+,35+,38-,39+,40-,41+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBSUVXVGZSMGDJ-YVMHCORFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=C)CCC(C)C1CCC2(C1(CCC34C2CCC5C3(C4)CCC(C5(C)C)OC(=O)C=CC6=CC(=C(C=C6)O)OC)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC(=C)C(C)C)[C@H]1CC[C@@]2([C@@]1(CC[C@]34[C@H]2CC[C@@H]5[C@]3(C4)CC[C@@H](C5(C)C)OC(=O)/C=C/C6=CC(=C(C=C6)O)OC)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H60O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

616.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

469-36-3 | |

| Record name | Oryzanol C | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000469363 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ORYZANOL C | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HF5P8298M3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is 24-methylenecycloartanol ferulate and where is it found?

A1: 24-Methylenecycloartanol ferulate, also known as oryzanol C, is a triterpenoid ester primarily found in rice bran oil. [, , ] This compound belongs to a group of phytochemicals collectively known as gamma-oryzanol, which exhibits various biological activities. [, ]

Q2: What are the potential health benefits of 24-methylenecycloartanol ferulate?

A2: Studies have shown that 24-methylenecycloartanol ferulate exhibits anti-inflammatory properties. In particular, it demonstrated significant inhibitory effects against 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced inflammation in mice. [] Furthermore, it significantly inhibited the tumor-promoting effects of TPA in 7,12-dimethylbenz[a]anthracene-initiated mice, suggesting potential anti-cancer properties. []

Q3: How was the structure of 24-methylenecycloartanol ferulate elucidated?

A4: Initial studies on oryzanol B, a mixture primarily composed of oryzanol A and this compound, involved saponification to yield alcohol B. [] Acetylation of alcohol B followed by ozonolysis produced key degradation products, 24-oxocycloartanyl acetate and 3β-acetoxy-25, 26, 27-trisnorcycloartan-24-oic acid. [] These findings, along with comparisons to known triterpenes in rice bran oil, led to the structural characterization of 24-methylenecycloartanol ferulate. []

Q4: Are there any analytical techniques used to study the distribution of 24-methylenecycloartanol ferulate within rice grains?

A5: While specific studies on the spatial distribution of 24-methylenecycloartanol ferulate within rice grains are limited, desorption electrospray ionization mass spectrometry imaging (DESI-MSI) has been successfully employed to map the distribution of related compounds in different rice landraces. [] This technique revealed the localized presence of oryzanol A and this compound in the bran region of rice grains, suggesting a similar distribution pattern for 24-methylenecycloartanol ferulate. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。